molecular formula C19H23BrN2O B3038494 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide CAS No. 866040-51-9

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B3038494
CAS No.: 866040-51-9
M. Wt: 375.3 g/mol
InChI Key: RDJZURILYBGGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a bromophenyl group, a cyclohexyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the attachment of the cyclohexyl group and the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
  • 3-(4-fluorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
  • 3-(4-methylphenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide

Uniqueness

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization .

Properties

IUPAC Name

3-(4-bromophenyl)-N-cyclohexyl-3-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c20-16-10-8-15(9-11-16)18(22-12-4-5-13-22)14-19(23)21-17-6-2-1-3-7-17/h4-5,8-13,17-18H,1-3,6-7,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJZURILYBGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206849
Record name β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866040-51-9
Record name β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.